molecular formula C11H14O2 B2977798 4-Isopropoxy-3-methylbenzaldehyde CAS No. 199743-06-1

4-Isopropoxy-3-methylbenzaldehyde

Cat. No. B2977798
M. Wt: 178.231
InChI Key: KZJHTRBYWPKCCX-UHFFFAOYSA-N
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Patent
US09403839B2

Procedure details

A solution of [10-(5-fluoro-3-pyridyl)-8-hydroxy-11-oxa-3-azaspiro[5.5]undec-9-en-3-yl]-(4-isopropoxy-3-methyl-phenyl)methanone (56 mg, 0.13 mmol) in ethanol (4.4 mL) was purged with nitrogen for 5 min and treated with 10% palladium on carbon (13 mg, 0.012 mmol). The mixture was evacuated and put under a hydrogen atmosphere (balloon). The reaction mixture was stirred for 12 h at 25° C. The reaction mixture was evacuated and put under an inert atmosphere and re-charged with 10% palladium on carbon (54 mg, 0.05 mmol). The mixture was evacuated and put under a hydrogen atmosphere (balloon) and stirred for 4 h. The reaction mixture was evacuated and put under an inert atmosphere. The Pd-catalyst was removed via filtration and was washed with ethyl acetate. The filtrate was concentrated to dryness and dissolved in DMF (2.4 mL). The mixture was cooled to 0° C. and treated with 60% NaH (28 mg, 1.19 mmol) and ethyl iodide (95 μL, 1.2 mmol). The reaction mixture was warmed to 25° C. and stirred for 2 h. The reaction mixture was quenched by the addition of methanol and partitioned between water and ethyl acetate. The layers were separated and the aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organics were washed with saturated aqueous sodium chloride, dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification by reverse phase HPLC (1-100% acetonitrile in water, no modifier) afforded cis-4-ethoxy-2-(5-fluoropyridin-3-yl)-1-oxa-9-azaspiro[5.5]undecan-9-yl)(4-isopropoxy-3-methylphenyl)methanone (68 mg) ESI-MS m/z calc. 470.26, found 471.2 (M+1)+; Retention time: 1.453 minutes (3 min run).
Name
[10-(5-fluoro-3-pyridyl)-8-hydroxy-11-oxa-3-azaspiro[5.5]undec-9-en-3-yl]-(4-isopropoxy-3-methyl-phenyl)methanone
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mg
Type
reactant
Reaction Step Two
Quantity
95 μL
Type
reactant
Reaction Step Two
Quantity
13 mg
Type
catalyst
Reaction Step Three
Quantity
54 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC1C=C(C2OC3(CCN([C:18]([C:20]4[CH:25]=[CH:24][C:23]([O:26][CH:27]([CH3:29])[CH3:28])=[C:22]([CH3:30])[CH:21]=4)=[O:19])CC3)CC(O)C=2)C=NC=1.[H-].[Na+].C(I)C>C(O)C.[Pd]>[CH:27]([O:26][C:23]1[CH:24]=[CH:25][C:20]([CH:18]=[O:19])=[CH:21][C:22]=1[CH3:30])([CH3:29])[CH3:28] |f:1.2|

Inputs

Step One
Name
[10-(5-fluoro-3-pyridyl)-8-hydroxy-11-oxa-3-azaspiro[5.5]undec-9-en-3-yl]-(4-isopropoxy-3-methyl-phenyl)methanone
Quantity
56 mg
Type
reactant
Smiles
FC=1C=C(C=NC1)C1=CC(CC2(CCN(CC2)C(=O)C2=CC(=C(C=C2)OC(C)C)C)O1)O
Name
Quantity
4.4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
28 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
95 μL
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
13 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
54 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 12 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
STIRRING
Type
STIRRING
Details
stirred for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
CUSTOM
Type
CUSTOM
Details
The Pd-catalyst was removed via filtration
WASH
Type
WASH
Details
was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DMF (2.4 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the addition of methanol
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by reverse phase HPLC (1-100% acetonitrile in water

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C=C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: CALCULATEDPERCENTYIELD 293.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.